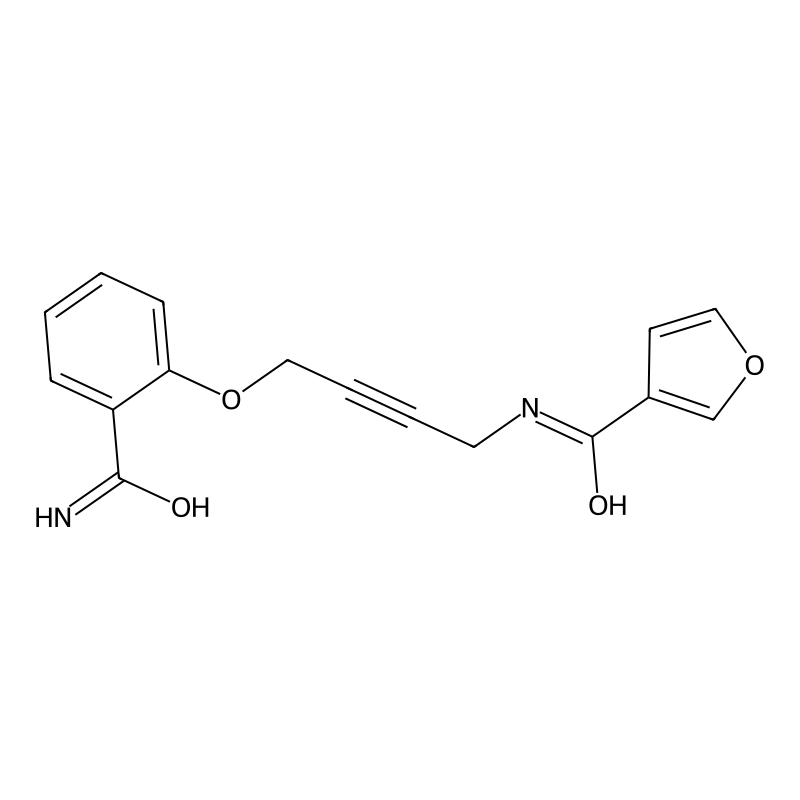

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide is a synthetic organic compound characterized by its unique structure, which includes a furan ring, a carboxamide functional group, and a butynyl chain. The compound has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. Its molecular formula is CHNO, and it possesses a complex arrangement of functional groups that contribute to its reactivity and biological interactions.

- No information available regarding a biological role or mechanism of action.

- Safety information is unavailable due to the lack of research on this compound. It's best to assume any unknown molecule presents potential hazards until proper testing is conducted.

Future Research Directions

- Given the presence of interesting functional groups, this compound could be a target for future research efforts. Its potential reactivity, particularly the alkyne group, might be of interest for synthetic chemists.

The reactivity of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide can be attributed to its functional groups. Key reactions include:

- Nucleophilic Substitution: The amide group can participate in nucleophilic substitution reactions, particularly with strong nucleophiles.

- Hydrolysis: The carboxamide can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.

- Cyclization Reactions: The presence of the furan ring allows for potential cyclization reactions, which may lead to the formation of more complex cyclic compounds.

Preliminary studies suggest that N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide exhibits various biological activities:

- Anticancer Properties: Some derivatives of similar structures have shown promise in inhibiting cancer cell proliferation.

- Antimicrobial Activity: The compound may possess antimicrobial properties, making it a candidate for further investigation in pharmaceutical applications.

- Enzyme Inhibition: It could act as an inhibitor for specific enzymes involved in metabolic pathways, although detailed studies are required to confirm these effects.

Synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide typically involves multiple steps:

- Formation of the Furan Ring: A precursor containing an appropriate substituent can be cyclized to form the furan moiety.

- Coupling Reaction: The furan derivative is then coupled with a phenolic compound containing a carbamoyl group via nucleophilic aromatic substitution.

- Carboxamide Formation: Finally, the carboxylic acid derivative is converted into a carboxamide through reaction with an amine or through acylation methods.

The compound holds potential applications in various fields:

- Pharmaceuticals: Due to its biological activity, it could be developed into a drug candidate for treating diseases such as cancer or infections.

- Agriculture: If proven effective against pathogens, it may find use as an agrochemical.

- Material Science: Its unique chemical structure may allow for applications in creating novel materials with specific properties.

Interaction studies are crucial for understanding how N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide interacts with biological targets:

- Protein Binding Studies: Investigating how the compound binds to proteins can provide insights into its mechanism of action.

- Receptor Binding Assays: These assays can help determine if the compound acts on specific receptors, which is essential for drug development.

Several compounds share structural similarities with N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide. Below is a comparison highlighting its uniqueness:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-amino phenyl)-furan-3-carboxamide | Contains an amino group instead of carbamoyl | Anticancer activity | Lacks the butynyl chain |

| 4-(2-carbamoylphenoxy)-butanamide | Similar backbone but without furan | Antimicrobial properties | Does not contain a triple bond |

| 5-(4-carbamoylphenyl)-furan | Furan ring with phenyl substitution | Potential anticancer activity | Different substitution pattern on furan |

N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)furan-3-carboxamide stands out due to its unique combination of a furan ring, butynyl chain, and carboxamide functionality, which may confer distinct biological properties compared to its analogs.